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What is 2'-F-iBu-G and its chemical structure
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Compound of Interest

Compound Name: 2'-F-iBu-G

cat. No.: B15600322

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (2'-F-iBu-G)

This guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (2'-
F-iBu-G), a crucial nucleoside analog for researchers, scientists, and professionals in the field
of drug development and nucleic acid chemistry.

Chemical Identity and Structure

2'-F-iBu-G is a chemically modified derivative of the natural nucleoside deoxyguanosine. The
structural modifications, a fluorine atom at the 2' position of the deoxyribose sugar and an
isobutyryl protecting group on the exocyclic amine of the guanine base, impart unique and
valuable properties for its application in the synthesis of therapeutic and diagnostic
oligonucleotides.

Chemical Name: 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine[1][2] Synonyms: 2'-F-iBu-dG, N2-
Isobutyryl-2'-fluoro-2'-deoxyguanosine[1]

Chemical Structure:

Caption: Chemical structure of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine.

Physicochemical Properties:
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Property Value Reference
Molecular Formula C14H18FN505 [2]
Molecular Weight 355.32 g/mol [1]

CAS Number 80681-25-0 [1][2]
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Synthesis

While a detailed, step-by-step synthesis protocol for 2'-F-iBu-G is not readily available in the
public domain, the synthesis of the related compound, 8-fluoro-N-2-isobutyryl-2'-
deoxyguanosine, has been described. This synthesis involves the protection of the hydroxyl
groups of the deoxyguanosine, followed by isobutyrylation of the exocyclic amine, and
subsequent fluorination at the C8 position of the purine ring.

The synthesis of 2'-F-iBu-G would likely follow a different pathway, focusing on the introduction
of the fluorine at the 2' position of the ribose sugar. General strategies for synthesizing 2'-
fluorinated nucleosides often involve the use of fluorinating agents on a suitably protected
ribose or arabinose precursor, followed by glycosylation with the protected guanine base. The
isobutyryl group is typically introduced to protect the exocyclic amine of guanine during
oligonucleotide synthesis.

Role in Oligonucleotide Synthesis

2'-F-iBu-G is primarily utilized as a phosphoramidite building block in automated solid-phase
oligonucleotide synthesis. The isobutyryl group serves as a protecting group for the exocyclic
amine of guanine, preventing side reactions during the coupling steps. This protecting group is
labile and can be removed under standard deprotection conditions following the completion of
the oligonucleotide chain assembly.

The key feature of this molecule is the 2'-fluoro modification. When incorporated into
oligonucleotides, this modification confers several advantageous properties:
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e Increased Nuclease Resistance: The presence of the fluorine atom at the 2' position
enhances the stability of the phosphodiester backbone against degradation by nucleases.

» Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity
for their complementary RNA targets compared to their unmodified DNA or RNA
counterparts. This is attributed to the fluorine atom favoring an A-form helical geometry,
which is characteristic of RNA duplexes.

e Improved Therapeutic Potential: These properties make 2'-fluoro modified oligonucleotides,
such as siRNAs and antisense oligonucleotides, promising candidates for therapeutic
applications due to their increased stability and target affinity in a biological environment.

Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis using 2'-F-iBu-G Phosphoramidite

The following is a generalized protocol for the incorporation of 2'-F-iBu-G into an
oligonucleotide using an automated DNA/RNA synthesizer. Specific parameters may need to
be optimized based on the synthesizer model and the desired oligonucleotide sequence.
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Automated Synthesis Cycle

1. Deblocking:
Remove 5'-DMT protecting group from the solid support-bound nucleoside.
(e.g., Trichloroacetic acid in Dichloromethane)

/

2. Coupling:
Activate 2'-F-iBu-G phosphoramidite and couple to the free 5'-hydroxyl group.
(e.g., Ethylthiotetrazole as activator)

epe¢at for next nucleotide

3. Capping:
Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
(e.g., Acetic anhydride and N-methylimidazole)

\

4. Oxidation:
Oxidize the phosphite triester linkage to a more stable phosphate triester.
(e.g., lodine solution)

]
Post—Synthes&'s Processing

5. Cleavage:
Cleave the oligonucleotide from the solid support.
(e.g., Concentrated ammonium hydroxide)

:

6. Deprotection:
Remove protecting groups from the nucleobases (including isobutyryl from guanine) and the phosphate backbone.
(e.g., Ammonium hydroxide/methylamine)

:

7. Purification:
Purify the full-length oligonucleotide.
(e.g., HPLC or PAGE)

Click to download full resolution via product page

Caption: General workflow for solid-phase oligonucleotide synthesis.
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Key Considerations for using 2'-F-iBu-G Phosphoramidite:

e Coupling Time: While standard DNA phosphoramidites couple efficiently in a short time,
modified phosphoramidites like 2'-F-iBu-G may require slightly longer coupling times to
ensure high coupling efficiency. Optimization of this step is recommended.

» Deprotection: The isobutyryl protecting group on the guanine is removed during the standard
cleavage and deprotection step with ammonium hydroxide or a mixture of ammonium
hydroxide and methylamine.

Biological Activity

There is limited publicly available data on the specific biological activity of the standalone 2'-F-
iBu-G molecule. Its primary biological relevance lies in its incorporation into oligonucleotides,
where the 2'-fluoro modification significantly impacts the properties of the resulting polymer.

Oligonucleotides containing 2'-fluoro modifications have been extensively studied and have
demonstrated a range of biological activities, including:

* RNA Interference (RNAI): Small interfering RNAs (SiRNAs) with 2'-fluoro modifications exhibit
enhanced stability and in vivo activity, making them potent tools for gene silencing.

e Antisense Applications: Antisense oligonucleotides with 2'-fluoro modifications show
increased resistance to nuclease degradation and higher affinity for their target mRNA,
leading to more effective inhibition of protein expression.

o Aptamers: The incorporation of 2'-fluoro modifications can improve the stability and binding
affinity of aptamers, which are single-stranded oligonucleotides that bind to specific target
molecules.

No specific signaling pathways directly modulated by the 2'-F-iBu-G nucleoside itself have
been described in the reviewed literature. The biological effects are a consequence of the
altered properties of the oligonucleotides into which it is incorporated.

Conclusion
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2'-F-iBu-G is a vital component in the synthesis of modified oligonucleotides for a wide range
of research and therapeutic applications. Its key feature, the 2'-fluoro modification, imparts
enhanced stability and binding affinity to the resulting oligonucleotides, making them powerful
tools for gene silencing, antisense therapy, and aptamer development. While detailed
information on the synthesis and standalone biological activity of 2'-F-iBu-G is limited, its utility
and importance in the field of nucleic acid chemistry are well-established. Further research into
the synthesis and direct biological effects of this and other modified nucleosides could open
new avenues for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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